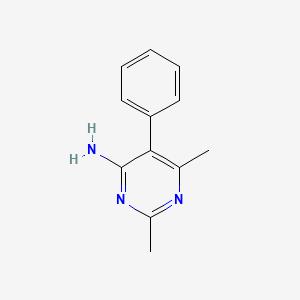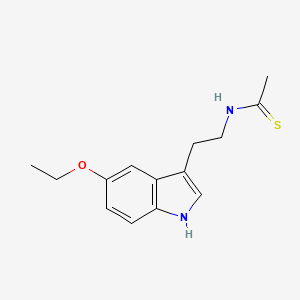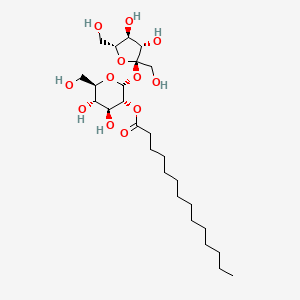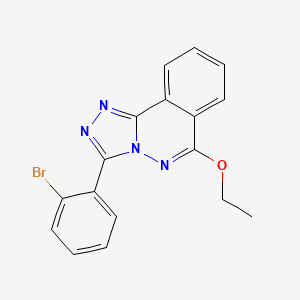
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring imparts significant biological activity, making this compound a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazine derivatives.
Applications De Recherche Scientifique
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- has several applications in scientific research, including:
Medicinal Chemistry: Potential use as an anticancer, antiviral, or antimicrobial agent due to its biological activity.
Biology: Studying its effects on cellular processes and pathways.
Industry: Use as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. The compound may also interact with DNA or RNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-chloro-
- 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)-
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
87540-41-8 |
|---|---|
Formule moléculaire |
C17H13BrN4O |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H13BrN4O/c1-2-23-17-12-8-4-3-7-11(12)15-19-20-16(22(15)21-17)13-9-5-6-10-14(13)18/h3-10H,2H2,1H3 |
Clé InChI |
JZNFZRCGTJXNBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN2C(=NN=C2C3=CC=CC=C3Br)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




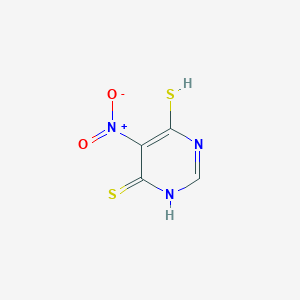
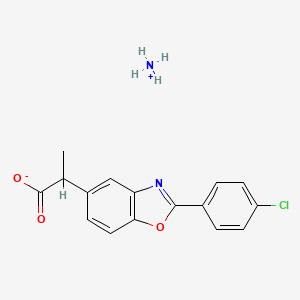
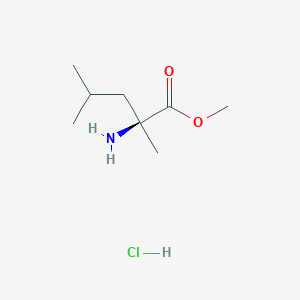
![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
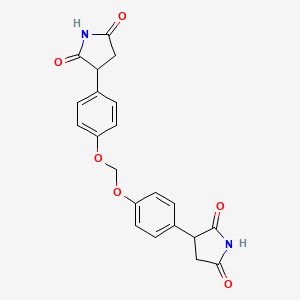

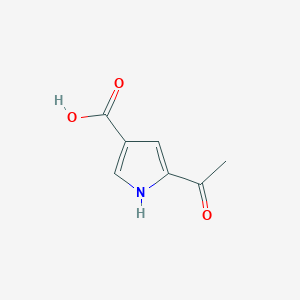
![[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-](/img/structure/B15213572.png)
